molecular formula C17H13F3N4O2S B2582198 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide CAS No. 1286703-36-3

2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide

Cat. No.: B2582198
CAS No.: 1286703-36-3
M. Wt: 394.37
InChI Key: HNVXZHMJXBGFHS-UHFFFAOYSA-N
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Description

2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Amination: Introduction of the pyridin-2-ylamino group through nucleophilic substitution.

    Benzylation: Attachment of the 2-(trifluoromethoxy)benzyl group via a coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine moiety.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes involved in various biological pathways.

    Antimicrobial Activity: Studied for their potential to act against bacterial and fungal infections.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

    Agriculture: Potential use as agrochemicals for pest control.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-ylamino)-N-benzylthiazole-4-carboxamide: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.

    2-(pyridin-2-ylamino)-N-(2-methoxybenzyl)thiazole-4-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the trifluoromethoxy group in 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Properties

IUPAC Name

2-(pyridin-2-ylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)26-13-6-2-1-5-11(13)9-22-15(25)12-10-27-16(23-12)24-14-7-3-4-8-21-14/h1-8,10H,9H2,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVXZHMJXBGFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=N3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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